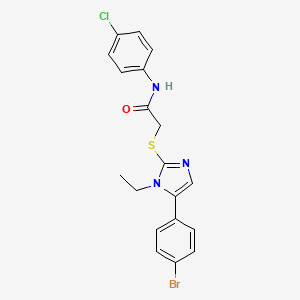
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H17BrClN3OS and its molecular weight is 450.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide , also known by its CAS number 1207023-66-2, is a thioacetamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrN3OS |
| Molecular Weight | 340.24 g/mol |
| CAS Number | 1207023-66-2 |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial strains by interfering with essential biochemical pathways, such as lipid biosynthesis in bacteria .
Antiproliferative Effects
Several studies have demonstrated the antiproliferative effects of imidazole derivatives on cancer cell lines. The presence of the imidazole ring in the structure is crucial for its cytotoxic activity. For example, similar compounds have reported IC50 values indicating effective inhibition of cell proliferation in cancer models .
The proposed mechanism of action for this compound involves interaction with specific cellular targets that lead to the disruption of critical cellular processes. This includes:
- Inhibition of Heme Oxygenase-1 (HO-1) : Some studies suggest that compounds with similar structures may inhibit HO-1, which plays a role in oxidative stress responses in cancer cells .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of various thiazole and imidazole derivatives. The results indicated that compounds with structural similarities to This compound exhibited potent cytotoxicity against human glioblastoma and melanoma cell lines. The IC50 values ranged from 10 to 30 µM, showcasing their potential as therapeutic agents against aggressive cancers .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial effects of thiazole derivatives, revealing that certain compounds demonstrated comparable efficacy to standard antibiotics like norfloxacin. The study highlighted the importance of electron-donating groups in enhancing antimicrobial activity, suggesting that modifications to the phenyl rings could improve efficacy against resistant bacterial strains .
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3OS/c1-2-24-17(13-3-5-14(20)6-4-13)11-22-19(24)26-12-18(25)23-16-9-7-15(21)8-10-16/h3-11H,2,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWBNUEASELDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














